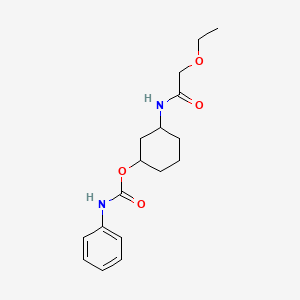![molecular formula C13H14O4 B2644993 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane CAS No. 33208-47-8](/img/structure/B2644993.png)
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane, also known as BTTN, is a heterocyclic compound with potential pharmacological applications. This compound is synthesized using a multi-step process involving the use of various reagents and solvents. BTTN has been the subject of scientific research due to its unique chemical structure and potential therapeutic benefits.
Applications De Recherche Scientifique
Biobased Polyurethane Networks
Lligadas et al. (2007) explored the synthesis of novel biobased aromatic triols, utilizing a transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters. The resulting triols were then employed to fabricate biobased segmented polyurethanes, showcasing the potential of these compounds in the development of sustainable materials (Lligadas et al., 2007).
Chemical Reactions and Stability Studies
Birney and Berson (1986) conducted a study on endo-Tricyclo[4.2.1.02,5]non-7-ene-3,4,9-trione, examining its photolysis and thermal instability. The compound was found to decompose to benzene and CO, showcasing the study of kinetic and thermodynamic stabilities in cycloreversion reactions (Birney & Berson, 1986).
Structural Analysis and Crystallography
Nagalingam et al. (2013) reported on the crystallization and structural analysis of a compound with a bicyclo[3.3.1]nonane-2,4,9-trione core. The study highlighted the importance of molecular structure in understanding the properties and potential applications of such compounds (Nagalingam et al., 2013).
Propriétés
IUPAC Name |
5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYNXNBLFZJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
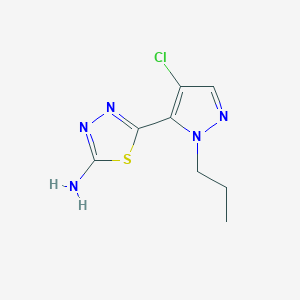
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
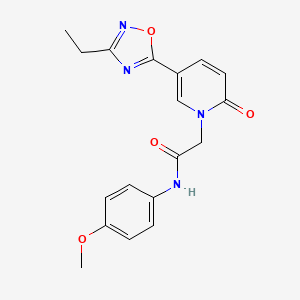
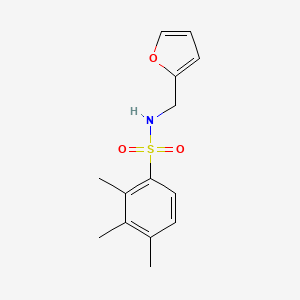
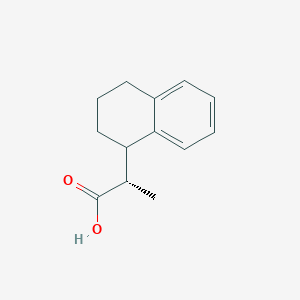
![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)
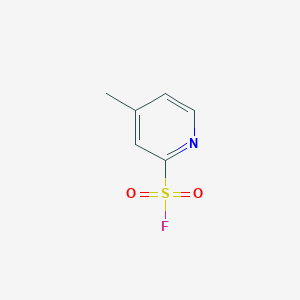

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2644925.png)

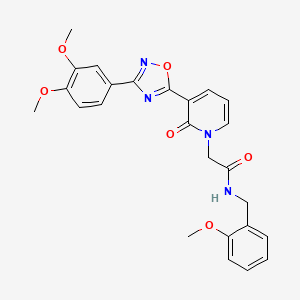
![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
